![molecular formula C6H8N4 B2406942 4-Methylpyrimidine-2-carboxamidine CAS No. 1330750-75-8](/img/structure/B2406942.png)
4-Methylpyrimidine-2-carboxamidine
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Overview
Description
4-Methylpyrimidine-2-carboxamidine is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. It is an organic compound with the molecular formula C6H9N3, which is synthesized using a specific method.
Scientific Research Applications
1. Chemical Structure Analysis and Synthesis
Research on 4-Methylpyrimidine-2-carboxamidine includes studies on its chemical structure and synthesis methods. For instance, the reaction of 4-Amino-5-aminomethyl-2-methylpyrimidine with formamidine salts was investigated, leading to the unexpected formation of its ring-opened hydrate, 4-amino-5-formamidomethyl-2-methylpyrimidine. This discovery was significant in understanding the chemical behavior of related compounds (Evans & Robertson, 1973).
2. Development of Novel Pharmaceutical Compounds
In medicinal chemistry, derivatives of this compound have been explored for their potential in drug development. The synthesis of various compounds, such as 3-(4-methyl-2-R-pyrimidin-5-yl)-3-oxopropionic esters, and their reactions with other chemicals like (piperidin-1-yl)carboxamidine and arylguanidines, have been studied to create novel pharmaceutical agents (Potapov et al., 2014).
3. Exploration in Medicinal Chemistry
Further exploration in medicinal chemistry includes the development of specific drugs acting as antagonists of histamine at H2 receptors. The study of imidazolylalkylguanidines, isothioureas, and carboxamidines, derivatives related to this compound, has been pivotal in creating competitive antagonists like burimamide and cimetidine (Ganellin, 1981).
4. Contributions to Oncology
In oncology, derivatives of this compound have been identified as potent Src/Abl kinase inhibitors, showing excellent antiproliferative activity against various tumor cell lines. These studies contribute significantly to cancer treatment research (Lombardo et al., 2004).
5. Antiplasmin Drug Research
Research on aza analogs of 4-aminomethylbenzoic acid, closely related to this compound, has been conducted as part of the search for new antiplasmin drugs. These studies are vital in developing treatments for conditions involving abnormal blood clot dissolution (Isoda et al., 1980).
6. HIV Research
Compounds such as dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides, related to this compound, have been investigated as HIV integrase inhibitors. These compounds hold promise in HIV treatment due to their potent and selective inhibitory properties (Summa et al., 2006).
Mechanism of Action
Target of Action
Pyrimidines, in general, are known to play a vital role in various biological procedures and in cancer pathogenesis . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .
Mode of Action
It’s known that pyrimidines can act as nucleophiles, attacking aldehyde carbon . For example, 5-bromo-2-methylpyrimidine was reacted with benzaldehyde in the presence of a Lewis acid, ZnCl2, to yield 5-bromo-2-styrylpyrimidine .
Biochemical Pathways
Pyrimidines are known to be involved in a wide range of biological activities, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .
Pharmacokinetics
The molecular weight of the compound is 17262 g/mol , which could potentially influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
Pyrimidines have been reported to exhibit potent anti-inflammatory effects . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
properties
IUPAC Name |
4-methylpyrimidine-2-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-4-2-3-9-6(10-4)5(7)8/h2-3H,1H3,(H3,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDOMZMPSSOFNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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